molecular formula C14H12ClNO4S2 B2799673 methyl 3-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]thiophene-2-carboxylate CAS No. 1014849-20-7

methyl 3-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]thiophene-2-carboxylate

Cat. No.: B2799673
CAS No.: 1014849-20-7
M. Wt: 357.82
InChI Key: DVVZZVYLEYCUSI-UHFFFAOYSA-N
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Description

Methyl 3-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]thiophene-2-carboxylate is a complex organic compound that features a thiophene ring substituted with a sulfonylamino group and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]thiophene-2-carboxylate typically involves multiple steps. One common route starts with the thiophene ring, which is functionalized through a series of reactions to introduce the sulfonylamino and carboxylate groups. The key steps include:

    Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors.

    Introduction of the sulfonylamino group: This step often involves the reaction of the thiophene derivative with a sulfonyl chloride in the presence of a base.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The ethenyl group can be reduced to an ethyl group using hydrogenation.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Hydrogenation can be carried out using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophilic substitution can be achieved using reagents such as sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Ethyl-substituted derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Methyl 3-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]thiophene-2-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique electronic properties make it suitable for use in organic electronics and photovoltaics.

    Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with specific proteins or nucleic acids.

Mechanism of Action

The mechanism of action of methyl 3-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]thiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The sulfonylamino group can form hydrogen bonds with target proteins, while the thiophene ring can participate in π-π interactions.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-[[(E)-2-(4-bromophenyl)ethenyl]sulfonylamino]thiophene-2-carboxylate
  • Methyl 3-[[(E)-2-(4-fluorophenyl)ethenyl]sulfonylamino]thiophene-2-carboxylate
  • Methyl 3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]thiophene-2-carboxylate

Uniqueness

Methyl 3-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]thiophene-2-carboxylate is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and interactions with biological targets. The chlorine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to certain proteins.

Properties

IUPAC Name

methyl 3-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO4S2/c1-20-14(17)13-12(6-8-21-13)16-22(18,19)9-7-10-2-4-11(15)5-3-10/h2-9,16H,1H3/b9-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVVZZVYLEYCUSI-VQHVLOKHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)NS(=O)(=O)C=CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=C(C=CS1)NS(=O)(=O)/C=C/C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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